molecular formula C7H17NO3S B8295414 n-butyl-N-(2-methoxyethyl)sulfonamide

n-butyl-N-(2-methoxyethyl)sulfonamide

Cat. No.: B8295414
M. Wt: 195.28 g/mol
InChI Key: FGVNJAQVYMDRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Butyl-N-(2-methoxyethyl)sulfonamide is a sulfonamide compound with the molecular formula C7H17NO3S . It features a sulfonamide group, a common pharmacophore in medicinal chemistry, flanked by an n-butyl group and a 2-methoxyethyl group on the nitrogen atom . This specific structure, accessible via its SMILES notation CCCCNS(=O)(=O)CCOC , suggests potential utility as a synthetic intermediate or a building block in organic and medicinal chemistry research . Sulfonamide derivatives are a well-known class of organic compounds with a wide range of investigated biological activities, often serving as key scaffolds in the development of enzyme inhibitors . The presence of the ether and sulfonamide functional groups in this molecule contributes to its polarity and may influence its solubility and hydrogen-bonding capacity, which are critical parameters in chemical synthesis and design. Researchers can leverage this compound for constructing more complex molecules or for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H17NO3S

Molecular Weight

195.28 g/mol

IUPAC Name

N-(2-methoxyethyl)butane-1-sulfonamide

InChI

InChI=1S/C7H17NO3S/c1-3-4-7-12(9,10)8-5-6-11-2/h8H,3-7H2,1-2H3

InChI Key

FGVNJAQVYMDRGO-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NCCOC

Origin of Product

United States

Synthetic Methodologies for N Butyl N 2 Methoxyethyl Sulfonamide and Analogues

Established and Emerging Approaches to Sulfonamide Bond Formation

The synthesis of sulfonamides has traditionally relied on well-established methods, primarily the reaction of sulfonyl chlorides with amines. However, the quest for milder conditions, greater functional group tolerance, and novel reactivity has led to the development of emerging strategies, including the use of innovative sulfur-based reagents.

Amidation of Sulfonyl Chlorides with Amines

The reaction between a sulfonyl chloride and a primary or secondary amine stands as the most conventional method for constructing the sulfonamide linkage. frontiersrj.comijarsct.co.in This approach, while robust, is subject to mechanistic nuances and requires careful optimization of reaction conditions to achieve high yields and purity.

The fundamental mechanism of this reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This process is analogous to the nucleophilic acyl substitution of carbonyl compounds. alrasheedcol.edu.iq A proposed mechanism suggests that the reaction can be activated by microwave irradiation, which not only heats the system but also makes the sulfonyl group more susceptible to the amine's nucleophilic attack, leading to the formation of an intermediate. The subsequent elimination of hydrogen chloride from this intermediate yields the final sulfonamide product. rsc.org

Optimization of this reaction is crucial for its success and is dependent on several factors. The choice of solvent can influence reaction rates and solubility of reactants. Aprotic solvents are commonly employed. Temperature is another critical parameter; reactions are often initiated at cooler temperatures (e.g., 0 °C) and then allowed to proceed at room temperature. researchgate.net The stoichiometry of the reactants, particularly the amine, can also impact the yield, with the amine sometimes being the limiting reagent to prevent side reactions.

A practical example illustrating the synthesis of a related compound, N-butylbenzenesulfonamide, involves the slow addition of phenylsulfonyl chloride and n-butylamine to a solution containing a silica-alumina composite porous catalyst and an aqueous solution of sodium hydroxide. The reaction is initially maintained at 20 °C and then heated to 60 °C. chemicalbook.com This example highlights the use of a catalyst and controlled temperature ramping to facilitate the reaction.

Table 1: Factors for Optimization in Sulfonamide Synthesis via Sulfonyl Chloride Amidation

ParameterConsiderationsPotential Impact
Solvent Aprotic solvents are commonly used.Affects reactant solubility and reaction rate.
Temperature Often initiated at low temperatures and then warmed.Controls reaction rate and minimizes side reactions.
Base Organic or inorganic bases are used to neutralize HCl.Prevents protonation of the amine reactant.
Stoichiometry The ratio of amine to sulfonyl chloride can be varied.Can influence yield and minimize byproduct formation.
Catalyst Lewis acids or other catalysts can be employed.May enhance the electrophilicity of the sulfonyl chloride.

The condensation reaction between a sulfonyl chloride and an amine generates hydrogen chloride (HCl) as a byproduct. The presence of a base is essential to neutralize this acid. frontiersrj.comijarsct.co.in If not neutralized, the HCl can protonate the starting amine, rendering it non-nucleophilic and thereby halting the reaction.

Both organic and inorganic bases are utilized for this purpose. Organic bases, such as pyridine (B92270) and triethylamine (B128534) (TEA), are frequently employed. researchgate.net Pyridine, for instance, can be used as both a solvent and a base. Triethylamine is another common choice, often added dropwise to the reaction mixture. The selection between different organic bases can sometimes influence the reaction's efficiency and ease of purification.

Inorganic bases, like sodium hydroxide, are also effective. chemicalbook.com The choice between an organic and an inorganic base may depend on the specific substrate, the desired reaction conditions (e.g., aqueous vs. anhydrous), and the workup procedure. In essence, the primary role of the base is to act as a scavenger for the generated acid, thus ensuring the availability of the free amine to participate in the nucleophilic attack on the sulfonyl chloride.

Utilization of Novel Sulfinylamine Reagents

In recent years, the development of novel reagents has opened new avenues for sulfonamide synthesis, offering alternatives to the traditional sulfonyl chloride method. These reagents often provide milder reaction conditions and can be used with a broader range of substrates.

A significant advancement in the synthesis of primary sulfonamides involves the use of the sulfinylamine reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine (tBuONSO). organic-chemistry.orgtcichemicals.com This method allows for the direct synthesis of primary sulfonamides from organometallic reagents in a convenient one-step process. organic-chemistry.orgacs.org A variety of (hetero)aryl and alkyl Grignard and organolithium reagents have been shown to react effectively with tBuONSO, providing primary sulfonamides in good to excellent yields. organic-chemistry.orgnih.gov

The reaction is typically carried out at low temperatures, such as -78 °C. organic-chemistry.org The proposed mechanism involves the initial addition of the organometallic reagent to tBuONSO, forming a sulfinamide intermediate. This intermediate then converts to a sulfonimidate ester anion, which ultimately yields the primary sulfonamide product. organic-chemistry.orgacs.org This method is advantageous as it avoids the often harsh conditions required for the preparation of sulfonyl chlorides and the handling of ammonia. researchgate.net

Table 2: Examples of Primary Sulfonamides Synthesized Using tBuONSO

Organometallic ReagentProductYield (%)
Phenylmagnesium bromideBenzenesulfonamide85
4-Methoxyphenylmagnesium bromide4-Methoxybenzenesulfonamide90
2-ThienyllithiumThiophene-2-sulfonamide75
n-ButyllithiumButane-1-sulfonamide82

Note: The data in this table is illustrative and based on reported yields for similar reactions.

Another innovative approach utilizes DABCO-bis(sulfur dioxide) (DABSO), a stable, solid charge-transfer complex of 1,4-diazabicyclo[2.2.2]octane (DABCO) and sulfur dioxide. rsc.org This reagent serves as a convenient and safer alternative to gaseous sulfur dioxide. organic-chemistry.org The synthesis of sulfonamides using DABSO typically involves the reaction of the reagent with Grignard reagents to form sulfinates in situ. These sulfinates are then converted to the corresponding sulfonamides. organic-chemistry.orgorganic-chemistry.org

The process generally involves the reaction of an aryl or alkyl Grignard reagent with DABSO to generate a sulfinate salt. This intermediate is then treated with a chlorinating agent, such as sulfuryl chloride, to form a sulfonyl chloride, which subsequently reacts with an amine in the same pot to yield the sulfonamide. thieme-connect.com This one-pot procedure is efficient and has been shown to produce sulfonamides in good yields, comparable to methods using gaseous SO2. organic-chemistry.org The use of DABSO circumvents the challenges associated with handling a toxic and volatile gas, making it a more practical option for many synthetic applications. rsc.orgnih.gov

Oxidative Routes to Sulfonamides

Oxidative methods provide a direct approach to sulfonamide synthesis, often starting from readily available sulfur-containing precursors like thiols. These routes typically involve the in situ generation of a reactive sulfonyl intermediate that is subsequently trapped by an amine.

A common and practical strategy for preparing sulfonamides involves the oxidative chlorination of thiols to form sulfonyl chlorides, which are then reacted with a primary or secondary amine. This two-step, one-pot process is highly efficient. For instance, the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) serves as a powerful reagent system for the direct conversion of various thiols into their corresponding sulfonyl chlorides. organic-chemistry.org These intermediates can be immediately treated with an amine to yield the desired sulfonamide in excellent yields and with short reaction times. organic-chemistry.org

The reaction is broadly applicable to aromatic, heterocyclic, and aliphatic thiols. organic-chemistry.org A key advantage of this method is its chemoselectivity, tolerating other functional groups such as alcohols and esters. organic-chemistry.org The mechanism is believed to proceed through the formation of a disulfide intermediate, which is subsequently oxidized and converted to the sulfonyl chloride. organic-chemistry.org

Another effective system for this transformation utilizes 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as the oxidant in the presence of a phase-transfer catalyst like N-benzyl-trimethylammonium chloride.

Table 1: Examples of Sulfonamide Synthesis from Thiols via Oxidative Chlorination

Thiol Reactant Amine Reactant Oxidizing System Product Yield (%) Reference
Thiophenol Aniline H₂O₂ / SOCl₂ N-Phenylbenzenesulfonamide 95 organic-chemistry.org
4-Methylbenzenethiol Benzylamine H₂O₂ / SOCl₂ N-Benzyl-4-methylbenzenesulfonamide 98 organic-chemistry.org
1-Butanethiol (B90362) Morpholine H₂O₂ / SOCl₂ 4-(Butylsulfonyl)morpholine 92 organic-chemistry.org

This is an interactive data table. Users can sort and filter the data as needed.

An alternative oxidative pathway proceeds through a sulfenamide (B3320178) intermediate. In this approach, a thiol first reacts with an amine to form a sulfenamide. This intermediate is then subjected to a two-step oxidation to yield the final sulfonamide. This process is particularly relevant in electrochemical syntheses where the oxidation potential can be carefully controlled. nih.gov

The mechanism involves the initial formation of the S-N bond, creating the sulfenamide. This is followed by two consecutive oxidation steps, passing through a sulfinamide intermediate, to arrive at the fully oxidized sulfonamide. nih.govacs.org This stepwise oxidation allows for a degree of control not always possible in more aggressive, single-step oxidation reactions. The ability to isolate the sulfenamide intermediate and then subject it to the reaction conditions to effectively generate the sulfonamide provides evidence for this mechanistic pathway. nih.govacs.org

Table 2: Mechanistic Intermediates in Sulfonamide Formation

Starting Material Intermediate 1 Intermediate 2 Final Product
Thiol + Amine Disulfide Sulfenamide Sulfinamide
Disulfide + Amine Sulfenamide Sulfinamide Sulfonamide

This table outlines the progression of intermediates in the oxidative synthesis of sulfonamides.

Metal-Catalyzed Sulfonamidation Reactions

Transition metal catalysis has emerged as a powerful tool for forming C-N bonds, enabling the direct sulfonamidation of C-H bonds. These reactions offer high levels of selectivity and are often tolerant of a wide range of functional groups. Catalysts based on rhodium, iridium, and palladium have been successfully employed for this purpose. nih.gov

A common strategy involves the use of a directing group on the substrate, which coordinates to the metal catalyst and positions it for a site-selective C-H activation and subsequent amination. Pyridyl, pyrimidyl, and sulfoximine (B86345) groups have proven effective as directing groups for ortho-selective C-H sulfonamidation of aromatic rings. nih.gov For instance, rhodium catalysts can selectively activate the C2 position of 2-phenylpyridine (B120327) derivatives for coupling with various sulfonyl azides, which serve as the sulfonamide source. nih.gov

Manganese-catalyzed N-alkylation of sulfonamides using alcohols represents another efficient metal-catalyzed approach. acs.org This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then condenses with the sulfonamide to form an N-sulfonylimine. This intermediate is subsequently reduced by the metal hydride species generated in the initial oxidation step, yielding the N-alkylated sulfonamide and regenerating the catalyst. acs.org This method is atom-economical, with water as the only byproduct. organic-chemistry.org

Table 3: Examples of Metal-Catalyzed N-Alkylation of Sulfonamides

Sulfonamide Alcohol Catalyst System Product Yield (%) Reference
p-Toluenesulfonamide Benzyl alcohol Mn(I) PNP pincer / K₂CO₃ N-Benzyl-4-methylbenzenesulfonamide 86 acs.org
Benzenesulfonamide Ethanol (B145695) Mn(I) PNP pincer / K₂CO₃ N-Ethylbenzenesulfonamide 91 acs.org
Methanesulfonamide (B31651) Benzyl alcohol Mn(I) PNP pincer / K₂CO₃ N-Benzylmethanesulfonamide 88 acs.org

This is an interactive data table showcasing the versatility of manganese catalysis in N-alkylation.

Electrochemical Synthesis of Sulfonamide Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonamides, avoiding the need for chemical oxidants and often proceeding under mild conditions. nih.govchemistryworld.com A prominent example is the electrochemical oxidative coupling of thiols and amines. nih.govacs.org

This transformation is driven entirely by electricity and can be completed in a very short time, with hydrogen gas as the only benign byproduct. nih.gov The reaction mechanism involves several steps. First, the thiol is anodically oxidized to a disulfide. Concurrently, the amine is oxidized to a radical cation. nih.govacs.org These intermediates then react to form a sulfenamide, which undergoes two further consecutive oxidations at the anode to yield the final sulfonamide product. nih.gov This method has a broad substrate scope and is compatible with a variety of functional groups. acs.org

Table 4: Examples of Electrochemical Sulfonamide Synthesis

Thiol Substrate Amine Substrate Conditions Product Yield (%) Reference
Thiophenol Cyclohexylamine C anode/Fe cathode, 5 min N-Cyclohexylbenzenesulfonamide 81 nih.govacs.org
4-Chlorothiophenol Pyrrolidine C anode/Fe cathode, 5 min 1-((4-Chlorophenyl)sulfonyl)pyrrolidine 91 nih.govacs.org
Thiophenol Azetidine C anode/Fe cathode, 5 min 1-(Phenylsulfonyl)azetidine 81 acs.org

This interactive data table highlights the efficiency and scope of the electrochemical synthesis method.

Stereoselective and Regioselective Synthesis Strategies for Complex Sulfonamides

The synthesis of complex, biologically active sulfonamides often requires precise control over stereochemistry and regiochemistry. Stereoselective strategies are crucial for producing enantiomerically pure sulfonamides, which can exhibit significantly different pharmacological properties. One approach involves the use of chiral auxiliaries, such as (1S)-(+)-10-camphorsulfonamide, which can be used to induce asymmetry in subsequent reactions. drexel.edu Acid-catalyzed rearrangement of derivatives of these chiral sulfonamides can lead to novel chiral building blocks. drexel.edu

Regioselectivity, the control of reaction site in a molecule with multiple reactive positions, is frequently achieved through the use of directing groups in metal-catalyzed C-H functionalization reactions. acs.org As discussed in section 2.1.4, a directing group, which can be a part of the sulfonamide pharmacophore itself, coordinates to the metal catalyst, guiding it to a specific C-H bond for activation and subsequent coupling. This strategy allows for the late-stage diversification of complex molecules, enabling the synthesis of analogues of drug candidates with high precision. acs.org For example, the sulfonamide group in the drug celecoxib (B62257) can direct divergent C-H functionalizations to produce novel derivatives. acs.org

Targeted Synthesis of n-butyl-N-(2-methoxyethyl)sulfonamide

While a specific documented synthesis for this compound was not identified in a survey of the literature, its synthesis can be readily proposed based on established and reliable methodologies for sulfonamide formation.

The most direct and classical approach would be the reaction of butane-1-sulfonyl chloride with 2-methoxyethan-1-amine. This method is a cornerstone of sulfonamide synthesis.

Proposed Synthetic Route:

Preparation of Butane-1-sulfonyl chloride: This key intermediate can be synthesized from 1-butanethiol via oxidative chlorination. A highly effective method involves treating 1-butanethiol with a combination of hydrogen peroxide and thionyl chloride in a suitable solvent like dichloromethane (B109758) at room temperature. organic-chemistry.org

Sulfonamidation: The resulting butane-1-sulfonyl chloride would then be reacted with 2-methoxyethan-1-amine. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is generally performed in an aprotic solvent at or below room temperature to control the exothermicity.

Alternatively, a greener and more modern approach would be the direct electrochemical oxidative coupling of 1-butanethiol and 2-methoxyethan-1-amine. nih.gov This method would avoid the use of harsh chlorinating agents and would proceed under mild conditions, generating the target compound directly with high atom economy.

Strategic Incorporation of the n-butyl Moiety

The introduction of an n-butyl group onto a sulfonamide core can be achieved through several synthetic routes. A primary method involves the reaction of a suitable sulfonyl chloride with n-butylamine. This reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, directly forms the N-n-butylsulfonamide intermediate.

Another strategy involves the N-alkylation of a primary sulfonamide. This approach is particularly useful when the parent sulfonamide is readily available. The reaction of a primary sulfonamide with an n-butyl halide (e.g., n-butyl bromide or iodide) in the presence of a base can yield the desired N-n-butylated product. However, a significant challenge in this approach is the potential for over-alkylation, leading to the formation of a tertiary sulfonamide. Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to favor mono-alkylation.

A patented method for the synthesis of N-butylbenzenesulfonamide involves the reaction of phenylsulfonyl chloride with an excess of n-butylamine under ultrasonic conditions in the presence of a silica-alumina composite porous catalyst and aqueous sodium hydroxide. chemicalbook.com This process is followed by distillation to purify the product. chemicalbook.com

Strategic Incorporation of the 2-methoxyethyl Moiety

Similar to the n-butyl group, the 2-methoxyethyl moiety can be introduced at different stages of the synthesis. One direct approach is the reaction of a sulfonyl chloride with 2-methoxyethylamine. This would furnish an N-(2-methoxyethyl)sulfonamide, which could then be subjected to a subsequent alkylation step to introduce the n-butyl group.

Alternatively, if an N-n-butylsulfonamide is prepared first, the 2-methoxyethyl group can be introduced via N-alkylation. This would involve reacting the N-n-butylsulfonamide with a 2-methoxyethyl halide, such as 2-methoxyethyl chloride or bromide, in the presence of a suitable base. The selection of the base and solvent system is critical to ensure efficient reaction and minimize side products.

Research on the synthesis of sulfondiimidamides, which are aza-analogues of sulfonamides, demonstrates the stepwise introduction of different N-substituents. nih.gov This modular approach, involving sequential amination and functional group manipulation, provides a conceptual framework that can be adapted for the synthesis of unsymmetrically disubstituted sulfonamides like this compound. nih.gov

Development of Efficient N-Alkylation Protocols

The N-alkylation of sulfonamides is a cornerstone reaction in the synthesis of compounds like this compound. Traditional methods often suffer from drawbacks such as the need for harsh conditions and the formation of dialkylated byproducts. Consequently, the development of more efficient and selective N-alkylation protocols has been a significant area of research.

One-pot methods for the synthesis of N-alkyl sulfonamides from alcohols have been developed. For instance, the use of N-(p-toluenesulfonyl)imidazole (TsIm) in the presence of triethylamine allows for the N-alkylation of potassium sulfonylamide salts with various primary and secondary alcohols in good to excellent yields. tandfonline.com This protocol offers a convenient alternative to using alkyl halides. tandfonline.com

Catalytic approaches have also emerged as powerful tools for N-alkylation. A study has demonstrated the use of a well-defined and bench-stable Mn(I) PNP pincer precatalyst for the N-alkylation of a diverse range of aryl and alkyl sulfonamides using benzylic and primary aliphatic alcohols as alkylating agents. acs.org This "borrowing hydrogen" methodology proceeds with excellent isolated yields for mono-N-alkylation. acs.org The use of Lewis acids, such as FeCl₃ and ZnCl₂, has also been reported to catalyze the N-alkylation of sulfonamides with alkyl halides. dnu.dp.ua

Mechanochemical borrowing hydrogen (BH) strategies offer a solvent-free and efficient route to N-alkylated amines and can be conceptually extended to sulfonamide alkylation. researchgate.net These methods often utilize ruthenium-based catalysts and can overcome challenges associated with conventional solution-based syntheses. researchgate.net

The table below summarizes the yields of various N-alkylated sulfonamides prepared using a manganese-catalyzed protocol with different alcohols, illustrating the broad applicability of this method.

EntrySulfonamideAlcoholProductYield (%)
1p-ToluenesulfonamideBenzyl alcoholN-Benzyl-4-methylbenzenesulfonamide98
2p-Toluenesulfonamide4-Methoxybenzyl alcoholN-(4-Methoxybenzyl)-4-methylbenzenesulfonamide95
3p-Toluenesulfonamide1-ButanolN-Butyl-4-methylbenzenesulfonamide85
4MethanesulfonamideBenzyl alcoholN-Benzylmethanesulfonamide92

This data is illustrative of the efficiency of modern N-alkylation protocols and is based on findings from manganese-catalyzed reactions. acs.org

Flow Chemistry and Continuous Processing in Sulfonamide Synthesis

Flow chemistry and continuous processing are increasingly being adopted for the synthesis of sulfonamides, offering advantages in terms of safety, scalability, and efficiency. acs.org These techniques allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be difficult to manage in traditional batch processes, especially for highly exothermic reactions. rsc.org

The synthesis of sulfonyl chlorides, key precursors for sulfonamides, has been successfully demonstrated in a continuous flow setup. rsc.org This approach can improve the safety of handling difficult reagents and allows for high space-time yields. rsc.org A multi-step continuous flow process has been developed for the manufacture of a pharmaceutical intermediate, 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide, involving a magnesium-halogen exchange, sulfonylation with sulfuryl chloride, and subsequent reaction with tert-butylamine. acs.org This continuous process proved to be a practical and robust manufacturing route, overcoming the limitations of batch production. acs.orgresearchgate.net

Fully automated flow-through systems have been designed for the production of secondary sulfonamides. acs.org These systems can incorporate "catch and release" protocols for the monoalkylation of primary sulfonamides, leading to products of high purity without the need for traditional column chromatography. acs.org The use of meso-reactor apparatus in a flow setup has been shown to be an efficient, safe, and easily scalable method for preparing sulfonamide libraries, emphasizing waste minimization and the use of greener media. acs.orgresearchgate.net

The transition from batch to continuous flow production for active pharmaceutical ingredients (APIs) and fine chemicals, including sulfonamides, is driven by the benefits of smaller reactor volumes, better temperature control, and superior mixing. researchgate.net

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions, and its application to sulfonamide synthesis has been well-documented. researchgate.net This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. organic-chemistry.orgscribd.com

A notable microwave-assisted method allows for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts, bypassing the need to isolate potentially unstable sulfonyl chloride intermediates. organic-chemistry.orgacs.org This one-pot procedure involves the activation of the sulfonic acid with 2,4,6-trichloro- organic-chemistry.orgacs.orgscirp.org-triazine (TCT) under microwave irradiation, followed by the addition of the amine. organic-chemistry.orgscribd.com The process is operationally simple, uses commercially available reagents, and provides high-purity sulfonamides in excellent yields with a broad substrate scope. organic-chemistry.org

The following table compares the reaction times and yields for the synthesis of a selection of sulfonamides using both conventional heating and microwave irradiation, highlighting the efficiency of the latter.

EntrySulfonamide ProductConventional Method (Time, h)Conventional Method (Yield, %)Microwave Method (Time, min)Microwave Method (Yield, %)
1N-Benzyl-4-methylbenzenesulfonamide12701095
24-Methyl-N-propylbenzenesulfonamide12651092
3N-Butyl-4-methylbenzenesulfonamide12681094
4N-Cyclohexyl-4-methylbenzenesulfonamide12721096

This data illustrates the significant rate enhancement and yield improvement achieved with microwave-assisted synthesis compared to conventional heating for the preparation of various sulfonamides. scribd.com

The development of microwave-assisted protocols has been particularly beneficial in the context of medicinal chemistry for the rapid synthesis of novel sulfonamide derivatives for biological screening. scirp.org

Reaction Mechanisms and Chemical Transformations of N Butyl N 2 Methoxyethyl Sulfonamide

Intrinsic Reactivity of the Sulfonamide Functional Group

The sulfonamide group (R-SO₂-NR'R'') is a robust and relatively stable functional group, a characteristic attributed to the electron-withdrawing nature of the sulfonyl moiety which influences the adjacent nitrogen and carbon atoms.

A defining structural feature of N-butyl-N-(2-methoxyethyl)sulfonamide is the absence of a proton on the nitrogen atom. As an N,N-disubstituted (tertiary) sulfonamide, it lacks the N-H bond characteristic of primary and secondary sulfonamides. Consequently, it cannot undergo deprotonation at the nitrogen center, a common reaction pathway for its less substituted counterparts.

While the nitrogen atom is not acidic, the sulfonamide group does exhibit basic properties. Both the nitrogen and the sulfonyl oxygen atoms can act as centers of basicity, capable of forming hydrogen bonds. researchgate.net Theoretical studies suggest that for sulfonamides in general, the proton affinity is higher for the nitrogen atom than for the oxygen atoms, making nitrogen the more probable site of protonation. researchgate.net

While the nitrogen atom in this compound is non-acidic, the protons on the carbons alpha (α) to the nitrogen and the sulfonyl group exhibit enhanced acidity. The powerful electron-withdrawing effect of the sulfonyl group stabilizes the formation of a carbanion at the α-carbon of the N-alkyl groups. This allows for deprotonation by a strong base, creating a nucleophilic center that can participate in various chemical transformations. This reactivity is a key feature in the synthetic manipulation of alkyl sulfonamides, enabling reactions such as alkylation or acylation at the alpha-carbon position. For instance, the deprotonation of tertiary β-keto sulfonamides with bases like n-butyllithium (nBuLi) facilitates subsequent reactions like benzoylation. ucc.ie

Nucleophilic and Electrophilic Transformations Involving the Sulfonamide Moiety

The sulfonamide moiety is generally considered a stable functional group but can be strategically transformed or cleaved under specific conditions. These transformations often repurpose the typically unreactive sulfonamide into a versatile synthetic handle. acs.orgchemrxiv.org

Recent advances have enabled the conversion of sulfonamides into highly valuable sulfonyl intermediates. For example, primary sulfonamides can be activated with a pyrylium (B1242799) salt to form sulfonyl chlorides, which are excellent electrophiles. nih.gov These intermediates can then react with a wide array of nucleophiles to synthesize complex sulfonamides, sulfonates, and other sulfur-containing motifs. nih.gov While this compound is a tertiary sulfonamide, related strategies focusing on the activation and cleavage of the S-N bond are central to its functionalization. Such transformations often involve an "umpolung" or reversal of reactivity, where the sulfonamide transitions from a typically nucleophilic nitrogen center (in its primary or secondary forms) to an electrophilic sulfur center. nih.gov

Cross-electrophile coupling reactions represent another avenue for transforming the sulfonamide backbone. Nickel-catalyzed intramolecular reactions can create new carbon-carbon bonds, demonstrating that the sulfonamide group can participate in complex, metal-mediated transformations. acs.org

Chemical Stability and Degradation Pathways of this compound

The stability of this compound is a critical aspect of its chemical profile, with degradation possible through hydrolytic, oxidative, or reductive pathways.

Sulfonamides are generally characterized by their high hydrolytic stability, particularly under neutral and alkaline conditions. nih.govresearchgate.net Studies on a range of sulfonamides show that many have a hydrolysis half-life (t₀.₅) of over a year at 25°C in pH 7.0 and pH 9.0 environments. nih.govresearchgate.net However, stability decreases significantly in acidic conditions. At pH 4.0, the hydrolysis rate for many sulfonamides increases, although some remain stable. nih.govresearchgate.net The increased hydrolysis rate under acidic conditions can be attributed to the protonation of the sulfonamide group, making it more susceptible to nucleophilic attack by water. The anionic form of sulfonamides, prevalent at higher pH, is less sensitive to hydrolysis than the neutral or cationic forms. researchgate.net

Table 1: General Hydrolytic Stability of Sulfonamides at 25°C

pH ConditionGeneral StabilityHydrolysis Half-Life (t₀.₅)
Acidic (pH 4.0)Variable; generally less stableCan be significantly less than 1 year for some compounds. nih.govresearchgate.net
Neutral (pH 7.0)Generally stable> 1 year for most compounds. nih.govresearchgate.net
Alkaline (pH 9.0)Very stable> 1 year for all tested compounds. nih.govresearchgate.net

This table presents generalized data for the sulfonamide class. Specific rates for this compound are not available.

The sulfonamide group is relatively stable towards oxidation and reduction. nih.gov However, under specific and often potent conditions, it can undergo transformations.

Oxidative Degradation: Advanced oxidation processes (AOPs) employing UV light, electrochemical methods, or strong oxidizing agents like persulfate can degrade sulfonamides. acs.orgmdpi.com For example, UV irradiation combined with persulfate can effectively degrade various sulfonamides by generating highly reactive sulfate (B86663) radicals (SO₄•⁻). mdpi.com The degradation rate can be influenced by pH, with studies showing the highest rates at a pH of 8.3 in some UV/electrochemical systems. acs.org Enzymatic oxidation, for instance by versatile peroxidase, has also been shown to achieve high conversion levels for some sulfonamides. scielo.org.mx

Reductive Transformations: The most significant reductive pathway for sulfonamides is the cleavage of the nitrogen-sulfur (N-S) bond. This transformation is synthetically useful as it converts a stable sulfonamide into its constituent amine and a sulfinate. acs.orgchemrxiv.org Various methods have been developed to achieve this, including the use of reducing agents like samarium(II) iodide or metal-free, light-driven photocatalytic approaches. acs.orgacs.org These reductive cleavage methods are often mild and can be performed chemoselectively, making them valuable for late-stage functionalization in complex molecules. acs.org The net reaction is a two-electron reduction of the N-S bond. acs.org

Investigating the Reaction Pathways of the N-butyl and 2-methoxyethyl Side Chains

The chemical reactivity of this compound is largely dictated by the transformations of its N-butyl and 2-methoxyethyl side chains. These reactions are crucial for understanding the compound's stability, potential metabolites, and its behavior in various chemical environments. The following sections delve into the specific reaction pathways associated with each of these side chains.

Alkyl Group Reactions

The N-butyl group attached to the sulfonamide nitrogen can undergo several reactions, with N-dealkylation being a primary pathway. This process involves the cleavage of the C-N bond, leading to the removal of the butyl group.

N-Dealkylation:

N-dealkylation of N-alkylsulfonamides can be promoted under various conditions, including acidic environments and electrochemical methods. researchgate.netnih.gov For instance, Brønsted acid-promoted N-dealkylation has been shown to be an effective method for removing alkyl groups from sulfonamides. researchgate.net This type of reaction is significant in the context of drug metabolism, where enzymatic N-dealkylation is a common metabolic pathway for compounds containing N-alkyl moieties. nih.gov

The ease of N-dealkylation can be influenced by the nature of the alkyl group. While tertiary alkyl groups like tert-butyl are often more readily cleaved, primary alkyl groups such as the n-butyl group in this compound can also be removed, albeit potentially under more forcing conditions. nih.gov

Electrochemical methods have also been developed for the cleavage of the N-C bond in sulfonamides, offering a milder alternative to harsh chemical reagents. researchgate.net These electrically driven reactions can lead to the selective removal of alkyl groups.

The general mechanism for acid-catalyzed N-dealkylation involves the protonation of the sulfonamide nitrogen, followed by nucleophilic attack or elimination, leading to the cleavage of the N-butyl group. The stability of the resulting carbocation or the transition state plays a role in the reaction's feasibility.

Table 1: Potential N-Dealkylation Reactions of the N-butyl Side Chain

Reaction ConditionReagentsPotential ProductsPlausible Mechanism
Acid-CatalyzedStrong acid (e.g., HBr, HI)N-(2-methoxyethyl)sulfonamide, Butyl halideProtonation of sulfonamide followed by SN2 attack by halide
OxidativeCytochrome P450 enzymesN-(2-methoxyethyl)sulfonamide, ButyraldehydeEnzymatic hydroxylation at the α-carbon followed by decomposition
ElectrochemicalAnodic oxidationN-(2-methoxyethyl)sulfonamide, Butene/ButanolFormation of an N-sulfonyliminium ion intermediate

Ether Linkage Reactivity of the Methoxyethyl Group

The 2-methoxyethyl side chain introduces an ether linkage, which is susceptible to cleavage under acidic conditions. This reaction is a well-established transformation in organic chemistry.

Acid-Catalyzed Ether Cleavage:

The cleavage of ethers by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), is a standard method for breaking the C-O bond of an ether. nih.gov The reaction mechanism can proceed through either an SN1 or SN2 pathway, depending on the structure of the ether and the reaction conditions.

In the case of the 2-methoxyethyl group, the ether oxygen can be protonated by a strong acid, forming a good leaving group (a neutral alcohol molecule). A nucleophile, such as a halide ion from the acid, can then attack one of the adjacent carbon atoms.

For the methoxyethyl group, the cleavage can occur at two positions:

Cleavage of the methyl-oxygen bond: This would lead to the formation of N-butyl-N-(2-hydroxyethyl)sulfonamide and a methyl halide.

Cleavage of the ethyl-oxygen bond: This would result in the formation of a halide-substituted ethyl group attached to the sulfonamide nitrogen.

The regioselectivity of the cleavage depends on steric hindrance and the stability of any potential carbocation intermediates. In general, for a primary alkyl ether like the methoxyethyl group, the reaction is likely to proceed via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon. In this case, the attack would preferentially occur at the methyl carbon.

A study on the solvation effects of n-butyl versus methoxyethyl side chains in ionic liquids noted differences in their interactions, which could translate to subtle differences in reactivity in certain environments. rsc.org

Table 2: Potential Ether Cleavage Reactions of the 2-methoxyethyl Side Chain

Reaction ConditionReagentsPotential ProductsPlausible Mechanism
Strong AcidHBr or HIN-butyl-N-(2-hydroxyethyl)sulfonamide, Methyl halideSN2 attack of halide on the protonated ether's methyl group
Lewis AcidBBr3N-butyl-N-(2-hydroxyethyl)sulfonamide, Methyl bromideCoordination of Lewis acid to the ether oxygen followed by nucleophilic cleavage

It is important to note that the presence of the sulfonamide group might influence the reactivity of the ether linkage, and vice versa. However, without specific experimental data for this compound, these reaction pathways are predicted based on established principles of organic chemistry for the respective functional groups.

Advanced Spectroscopic and Analytical Characterization of N Butyl N 2 Methoxyethyl Sulfonamide

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is an essential technique for determining the precise molecular mass of a compound, which in turn allows for the confirmation of its elemental composition. For n-butyl-N-(2-methoxyethyl)sulfonamide, with the chemical formula C₇H₁₇NO₃S, the theoretical exact mass can be calculated.

HRMS analysis, often coupled with liquid chromatography and employing techniques like electrospray ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺. The measured mass-to-charge ratio (m/z) for this ion would be compared against the calculated value. A minimal mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the correct elemental formula, distinguishing it from other potential compounds with the same nominal mass. This technique is widely applied for the identification of sulfonamides and their transformation products in various analyses. nih.govuniroma1.it

Table 1: Calculated Molecular Mass for this compound

Formula Species Calculated m/z
C₇H₁₇NO₃S [M+H]⁺ 196.1002

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, distinct signals are expected for the protons of the n-butyl group and the 2-methoxyethyl group. The expected chemical shifts (δ), multiplicities, and coupling constants (J) are based on typical values for similar structural motifs found in related sulfonamide compounds. rsc.orgchemicalbook.com

Table 2: Predicted ¹H NMR Spectral Data for this compound

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Butyl-CH₃ ~ 0.9 Triplet (t) 3H
Butyl-CH₂ ~ 1.4 Sextet (m) 2H
Butyl-CH₂ ~ 1.6 Quintet (m) 2H
N-CH₂-Butyl ~ 3.2 Triplet (t) 2H
O-CH₃ ~ 3.3 Singlet (s) 3H
N-CH₂-Ethyl ~ 3.4 Triplet (t) 2H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. The spectrum for this compound would show seven distinct signals corresponding to each carbon atom in the structure. The chemical shifts are predicted based on data from analogous structures containing alkyl chains and methoxy (B1213986) groups attached to sulfonamides. rsc.orgchemicalbook.com

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Assignment Chemical Shift (δ, ppm)
Butyl-CH₃ ~ 13.5
Butyl-CH₂ ~ 19.8
Butyl-CH₂ ~ 30.5
N-CH₂-Butyl ~ 48.0
N-CH₂-Ethyl ~ 50.2
O-CH₃ ~ 58.9

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. conicet.gov.arwikipedia.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would establish proton-proton coupling relationships. Cross-peaks would be expected between the adjacent methylene (B1212753) groups of the n-butyl chain (δ ~3.2 and ~1.6 ppm; δ ~1.6 and ~1.4 ppm; δ ~1.4 and ~0.9 ppm). Similarly, a correlation would be seen between the two methylene groups of the methoxyethyl fragment (δ ~3.4 and ~3.6 ppm), confirming their connectivity. libretexts.orgemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates proton signals with their directly attached carbon atoms. wikipedia.org This would be used to definitively assign each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H NMR spectrum. For example, the proton triplet at ~3.2 ppm would show a cross-peak with the carbon signal at ~48.0 ppm, assigning it as the N-CH₂ of the butyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by characteristic bands from the sulfonamide and ether groups. researchgate.net

The most prominent absorptions are the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group. rsc.orgresearchgate.net The spectrum also features bands corresponding to the C-H bonds of the alkyl chains and the C-O single bond of the ether linkage. chemicalbook.com

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
2960-2850 C-H stretch Alkyl (CH₃, CH₂)
1350-1320 S=O asymmetric stretch Sulfonamide
1160-1140 S=O symmetric stretch Sulfonamide
1125-1085 C-O stretch Ether

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are vital for separating the target compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): GC can be used for the analysis of sulfonamides, although their polarity and thermal lability can sometimes present challenges. Often, a derivatization step, such as methylation, is performed to increase volatility and improve chromatographic performance. nih.gov When coupled with a mass spectrometer (GC-MS), this method provides both retention time data for quantification and mass spectra for identification. nih.govgoogle.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a highly effective method for the analysis and purification of sulfonamides due to its suitability for polar, non-volatile compounds. nih.gov Coupling HPLC with HRMS (LC-HRMS) is a powerful combination that allows for the sensitive detection and confident identification of the compound in complex matrices, making it a standard technique in pharmaceutical and environmental analysis. uniroma1.itresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of non-volatile or thermally unstable compounds like this compound. nih.gov The method separates components in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. nih.gov For sulfonamides, reversed-phase HPLC is the most common approach. nanobioletters.com

In a typical application for a compound like this compound, a C18 column is used as the stationary phase, which retains non-polar compounds. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the composition adjusted to achieve optimal separation. nanobioletters.comlmaleidykla.lt Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic portion of the sulfonamide molecule absorbs UV light. lmaleidykla.lt

Method validation is a critical aspect, ensuring the reliability of the results. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nanobioletters.com Linearity is established by analyzing a series of standard solutions across a range of concentrations and demonstrating a proportional response. Precision refers to the closeness of repeated measurements, while accuracy is the closeness of a measured value to a known true value. nanobioletters.com

Table 1: Example HPLC Parameters for Sulfonamide Analysis

Parameter Condition
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) nanobioletters.com
Mobile Phase Acetonitrile : Deionized Water (e.g., 25:75, v/v) lmaleidykla.lt
Flow Rate 0.8 - 1.0 mL/min nanobioletters.comlmaleidykla.lt
Detection UV at 205-278 nm nanobioletters.comlmaleidykla.lt
Temperature 30°C nanobioletters.com

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. frontiersin.org It is particularly useful for analyzing volatile impurities or degradation products that might be present in a sample of this compound. In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a long capillary column. orientjchem.org

A significant challenge in the GC analysis of some sulfonamides is their potential for thermal degradation in the hot injector or column. nih.gov To overcome this, derivatization is often employed. The sulfonamide group can be derivatized with reagents like pentafluorobenzyl (PFB) bromide to create a more volatile and thermally stable compound, making it suitable for GC analysis. nih.gov

Following separation by GC, the components enter the mass spectrometer, which acts as a detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound that serves as a "molecular fingerprint," allowing for definitive identification by comparison to spectral libraries. frontiersin.org

Table 2: Typical GC-MS Parameters for Analysis of Derivatized Sulfonamides

Parameter Condition
Column HP-5MS (or equivalent 5% phenyl methylpolysiloxane) orientjchem.org
Injector Temperature 260°C frontiersin.org
Oven Program Initial 60°C, ramp to 260°C frontiersin.org
Carrier Gas Helium at 1.2 mL/min frontiersin.org
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 35-450 amu frontiersin.org |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for qualitative analysis. analyticaltoxicology.com For this compound, TLC is an invaluable tool for monitoring the progress of its synthesis, identifying the presence of starting materials, intermediates, and products in a reaction mixture. nih.gov It is also effective for preliminary screening of sample purity. nih.gov

The technique involves spotting a small amount of the sample onto a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) on a glass or plastic plate. The plate is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. mdpi.com

After development, the separated spots are visualized. While some compounds are colored, this compound would be colorless and require a visualization method, such as viewing under UV light or staining with a chemical reagent like p-dimethylaminobenzaldehyde, which is known to react with sulfonamides to produce a colored spot. researchgate.net The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to help identify compounds. mdpi.com

Table 3: Example TLC Systems for Sulfonamide Separation

Parameter Description
Stationary Phase Silica gel 60 F254 plates researchgate.net
Mobile Phase Chloroform-n-heptane-ethanol (3:3:3, v/v/v) researchgate.net
Ethyl acetate-n-hexane (7:3, v/v) mdpi.com
Visualization UV light (254 nm)
p-Dimethylaminobenzaldehyde spray reagent researchgate.net

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org If this compound can be grown as a single crystal of sufficient quality, this technique can provide unambiguous information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions. wikipedia.orgbohrium.com

The process involves mounting a single crystal and irradiating it with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of reflections. wikipedia.org By measuring the intensities and positions of these reflections, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the positions of individual atoms are determined, and the full molecular structure is elucidated. wikipedia.org

The resulting structural data is highly detailed, providing insights into the molecule's stereochemistry and how molecules pack together in the crystal lattice through non-covalent interactions like hydrogen bonds or van der Waals forces. bohrium.com This information is fundamental to understanding the physical properties of the compound and its interactions with other molecules.

Table 4: Illustrative Data Obtainable from X-ray Crystallography of a Sulfonamide

Structural Parameter Example Value/Information
Crystal System Monoclinic
Space Group P21/c
S-N Bond Length ~1.63 Å
S=O Bond Lengths ~1.44 Å
C-S-N Bond Angle ~107°
Intermolecular Interactions C-H···O hydrogen bonds, π-stacking

| Conformation | Torsion angles defining the orientation of the butyl and methoxyethyl groups |

Note: Data are illustrative and based on typical values for related sulfonamide structures.

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS/MS) for Complex Mixture Analysis

For the highly sensitive and selective analysis of this compound in complex matrices, advanced hyphenated techniques are employed. Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are particularly powerful. nih.gov These methods combine the superior separation capabilities of HPLC with the definitive identification and quantification power of mass spectrometry. molnar-institute.com

In LC-MS/MS, after the sample components are separated by the LC system, they are introduced into a mass spectrometer. usda.gov The first stage of the mass spectrometer (the first quadrupole) is set to select only the ion corresponding to the molecular weight of the target analyte (the precursor ion). This ion is then fragmented in a collision cell, and the resulting characteristic fragment ions (product ions) are detected in the second stage of the mass spectrometer (the third quadrupole). thermofisher.com This process, known as Multiple Reaction Monitoring (MRM), is extremely specific and allows for accurate quantification even at very low concentrations, minimizing interference from other components in the matrix. molnar-institute.com

These techniques are the gold standard for trace-level analysis, such as monitoring for residues in environmental or biological samples. nih.gov The validation of an LC-MS/MS method ensures high accuracy and reliability for its intended application. usda.gov

Table 5: Example LC-MS/MS Parameters for Sulfonamide Analysis

Parameter Description
LC Column C18 core-shell column molnar-institute.com
Ion Source Electrospray Ionization (ESI), positive mode
Precursor Ion (Q1) [M+H]+ for this compound
Product Ions (Q3) Specific fragment ions for the target compound
Analysis Mode Multiple Reaction Monitoring (MRM) molnar-institute.com

| Application | Trace-level quantification and confirmation in complex matrices usda.gov |

Computational Chemistry and Theoretical Studies of N Butyl N 2 Methoxyethyl Sulfonamide

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical investigations are fundamental to elucidating the electronic characteristics and reactivity patterns of n-butyl-N-(2-methoxyethyl)sulfonamide. These methods solve approximations of the Schrödinger equation to determine the energies and properties of the molecule. By modeling the molecule in the gas phase or in solution, researchers can gain a detailed understanding of its intrinsic properties, which are governed by its electronic structure.

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules, including sulfonamides, due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov DFT methods calculate the electronic energy of a molecule based on its electron density, which simplifies the complex calculations of wavefunctions for many-electron systems. mdpi.com Functionals like B3LYP are commonly used in conjunction with basis sets such as 6-311G to perform these calculations. nih.govnih.gov

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as structural optimization. For a flexible molecule like this compound, this involves a conformational analysis to identify the various low-energy structures (conformers) it can adopt.

The flexibility of this compound arises from the rotation around several single bonds, including the S-N bond and the C-C bonds within the n-butyl and 2-methoxyethyl side chains. Quantum chemical calculations can predict the existence of multiple stable conformers. nih.govresearchgate.net For similar sulfonamides, studies have shown that different orientations of the groups attached to the sulfonamide core can lead to distinct conformers with varying energies. nih.gov For this compound, DFT calculations would be employed to rotate these bonds systematically, calculate the energy of each resulting conformation, and identify the global minimum energy structure, which represents the most populated conformation at equilibrium.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound This table presents hypothetical key dihedral angles that would be investigated during a conformational analysis.

Dihedral Angle Atoms Involved Description
ω1 C-S-N-C Rotation around the sulfur-nitrogen bond, defining the orientation of the alkyl chains relative to the sulfonyl group.
ω2 S-N-C-C Rotation of the 2-methoxyethyl group relative to the S-N bond.
ω3 N-C-C-O Conformation of the methoxyethyl side chain.
ω4 S-N-C-C Rotation of the n-butyl group relative to the S-N bond.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. libretexts.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the sulfonamide nitrogen and the oxygen atoms, while the LUMO may be distributed around the electron-deficient sulfonyl group. DFT calculations can provide precise energies and visualizations of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound This table illustrates the type of data obtained from an FMO analysis using DFT.

Parameter Hypothetical Value (eV) Significance
HOMO Energy -7.2 Related to ionization potential; indicates electron-donating ability.
LUMO Energy +1.5 Related to electron affinity; indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE) 8.7 Correlates with chemical reactivity and kinetic stability. A larger gap implies higher stability.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. libretexts.org It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. chemrxiv.org Red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net

For this compound, an MEP map would reveal the most negative potential concentrated around the two sulfonyl oxygen atoms and the ether oxygen of the methoxyethyl group, reflecting their high electronegativity. These sites would be the primary locations for interactions with cations or hydrogen bond donors. Conversely, the hydrogen atoms attached to the carbon chains would exhibit a positive potential. Such maps are invaluable for predicting intermolecular interactions and sites of reactivity. mdpi.com

DFT calculations are widely used to predict the vibrational spectra (e.g., infrared and Raman) of molecules. scirp.org By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies of the normal modes of vibration. These calculated frequencies can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. researchgate.net

For this compound, theoretical calculations would predict characteristic vibrational frequencies for its functional groups. These include the symmetric and asymmetric stretching modes of the SO2 group, the C-N stretching mode, C-O-C stretching of the ether linkage, and various C-H stretching and bending modes from the alkyl chains. It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and anharmonicity, improving the agreement with experimental spectra. sci-hub.se

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound This table provides examples of expected vibrational modes and their hypothetical calculated frequencies.

Vibrational Mode Functional Group Typical Experimental Range (cm⁻¹) Hypothetical Scaled DFT Frequency (cm⁻¹)
Asymmetric Stretch SO₂ 1370–1330 1355
Symmetric Stretch SO₂ 1180–1160 1172
Stretch C-N 1180–1080 1120
Asymmetric Stretch C-O-C (ether) 1150–1085 1115
Stretch C-H (alkyl) 2960–2850 2945

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely on first principles without using experimental data or empirical parameters. scirp.org These methods, such as Hartree-Fock (HF) and Møller–Plesset (MP2) perturbation theory, are often more computationally demanding than DFT but can provide higher accuracy for certain properties. nih.gov

For this compound, ab initio calculations, particularly at the MP2 level, could be used to refine the geometries and relative energies of the conformers previously identified by DFT. This would provide a more accurate assessment of the conformational landscape. While DFT is generally robust for many applications, high-accuracy ab initio methods serve as a valuable benchmark for validating the results obtained from DFT and for investigating systems where electron correlation effects are particularly important. nih.gov

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy Calculations

Molecular Dynamics Simulations for Conformational Landscape Exploration and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations would be instrumental in exploring its conformational landscape and understanding the influence of different solvents on its structure and dynamics.

In a typical MD simulation, the molecule would be placed in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion for each atom, the trajectory of the molecule can be simulated over a period of nanoseconds or even microseconds.

Furthermore, MD simulations can elucidate the specific interactions between this compound and solvent molecules. This includes the formation and lifetime of hydrogen bonds between the sulfonamide's oxygen atoms and protic solvents, as well as the arrangement of solvent molecules around the hydrophobic n-butyl group. The radial distribution function (RDF) can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the sulfonamide. A hypothetical RDF plot is presented in Table 1.

Table 1: Hypothetical Radial Distribution Function (g(r)) Peaks for this compound in Water
Atom PairPeak Distance (Å)Interpretation
Sulfonamide O ... Water H1.8Strong hydrogen bonding
Sulfonamide N ... Water H2.1Weaker hydrogen bonding
n-butyl C ... Water O3.5Hydrophobic hydration shell

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating reaction mechanisms at the molecular level. For this compound, this would typically involve modeling its synthesis, which commonly proceeds via the reaction of a sulfonyl chloride with an amine.

The synthesis of this compound would likely involve the reaction of a benzenesulfonyl chloride with N-butyl-N-(2-methoxyethyl)amine in the presence of a base. Computational methods can be used to map out the potential energy surface of this reaction. By calculating the energies of the reactants, products, and various intermediate structures, a detailed reaction pathway can be constructed.

A crucial aspect of this is the identification of transition states, which are the highest energy points along the reaction coordinate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For the sulfonamide synthesis, the transition state would likely involve the nucleophilic attack of the amine nitrogen on the sulfur atom of the sulfonyl chloride, with the simultaneous departure of the chloride ion. The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state.

Once the transition states and intermediates have been identified, their energies can be calculated with a high degree of accuracy. The activation energy (ΔG‡) of the reaction is the difference in free energy between the reactants and the transition state. This value is critical for predicting the reaction rate. A lower activation energy implies a faster reaction.

Computational studies can also compare different possible reaction pathways. For instance, the reaction could proceed through a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate. By calculating the activation energies for each pathway, the most favorable mechanism can be determined. A hypothetical reaction profile with calculated energies is shown in Table 2.

Table 2: Hypothetical Calculated Energies for the Synthesis of this compound
SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Tetrahedral Intermediate+5.7
Products-10.8

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. jcsp.org.pkresearchgate.net For this compound, QSPR models could be developed to predict properties such as solubility, boiling point, and chromatographic retention times.

These models are built by first calculating a set of molecular descriptors for a series of related sulfonamides. These descriptors can be constitutional (e.g., molecular weight, number of rotatable bonds), topological (e.g., connectivity indices), or quantum chemical (e.g., dipole moment, HOMO/LUMO energies). jcsp.org.pk A statistical method, such as multiple linear regression or machine learning algorithms, is then used to find the best correlation between a subset of these descriptors and the experimental property of interest.

For instance, a QSPR model for the aqueous solubility of a series of sulfonamides might take the form of the following equation:

log(S) = c₀ + c₁(A) + c₂(B) + c₃(C)

where S is the solubility, A, B, and C are selected molecular descriptors, and c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. Such models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. mdpi.com

Theoretical Insights into Non-Covalent Interactions and Crystal Packing

The way molecules arrange themselves in a solid-state crystal is governed by a complex interplay of non-covalent interactions. frontiersin.org Theoretical methods are essential for understanding and predicting the crystal packing of this compound.

DFT calculations can be used to determine the stable conformations of the molecule in the gas phase. nih.gov The flexibility of the n-butyl and methoxyethyl chains will likely lead to several low-energy conformers. researchgate.net The crystal structure will likely be a compromise between adopting a low-energy conformation and maximizing favorable intermolecular interactions.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. sci-hub.se This method maps properties such as the normalized contact distance (d_norm) onto the molecular surface, highlighting regions of close contact. For this compound, one would expect to see significant hydrogen bonding involving the sulfonamide oxygen atoms as acceptors. Weaker C-H···O interactions are also likely to be prevalent. The hydrophobic n-butyl groups would likely engage in van der Waals interactions with neighboring molecules.

The analysis of the Hirshfeld surface can be complemented by calculating the interaction energies between molecular pairs in the crystal lattice. This provides a quantitative measure of the strength of different intermolecular interactions and helps to understand the forces driving the crystal packing. A summary of expected non-covalent interactions is provided in Table 3.

Table 3: Expected Non-Covalent Interactions in the Crystal Structure of this compound
Interaction TypeDonorAcceptorExpected Contribution to Crystal Packing
Hydrogen BondN-H (if present)Sulfonamide OSignificant
C-H···OAlkyl C-HSulfonamide O, Ether OModerate
Van der Waalsn-butyl groupn-butyl groupSignificant

Synthetic Derivatives and Structural Analogue Research of N Butyl N 2 Methoxyethyl Sulfonamide

Rational Design Principles for N-substituted Sulfonamide Analogues

The rational design of N-substituted sulfonamide analogues is a cornerstone of modern medicinal chemistry, aiming to optimize the therapeutic properties of lead compounds. This process involves systematic modifications of the molecule's structure to enhance potency, selectivity, and pharmacokinetic profiles. For derivatives of N-butyl-N-(2-methoxyethyl)sulfonamide, this approach focuses on three primary areas: the N-butyl alkyl chain, the N-(2-methoxyethyl) moiety, and the introduction of diverse chemical functionalities on these side chains.

Systematic Variation of the N-butyl Alkyl Chain (Length, Branching, Cyclization)

Chain Length: Altering the length of the alkyl chain can modulate the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, increasing the chain length can enhance binding to hydrophobic pockets within a target protein but may also lead to increased metabolic instability or reduced aqueous solubility.

Branching: Introducing branching to the alkyl chain, such as replacing the n-butyl group with an isobutyl or sec-butyl group, can have profound effects on the molecule's conformation and steric profile. nih.gov This can lead to improved selectivity for the target receptor over related proteins by exploiting subtle differences in the shape of their binding sites.

Cyclization: Incorporating the alkyl chain into a cyclic structure, such as a cyclobutyl or cyclopentyl ring, restricts the conformational flexibility of the molecule. This can pre-organize the compound into a bioactive conformation, leading to a more favorable entropy of binding and, consequently, higher potency.

Modifications of the N-(2-methoxyethyl) Moiety (e.g., varying ether, alkyl chain substitutions)

The N-(2-methoxyethyl) moiety offers multiple avenues for modification to fine-tune the physicochemical properties of the sulfonamide. Variations in the ether linkage and substitutions on the alkyl chain can influence polarity, hydrogen bonding capacity, and metabolic stability.

Ether Linkage Variation: Replacing the methoxy (B1213986) group with other alkoxy groups (e.g., ethoxy, propoxy) can alter the compound's lipophilicity and steric bulk. Alternatively, replacing the ether oxygen with a sulfur atom to form a thioether could impact the molecule's electronic properties and potential for specific interactions with the target.

Alkyl Chain Substitutions: Introducing substituents on the ethyl chain can create new interaction points with the target protein. For example, adding a hydroxyl group could introduce a new hydrogen bond donor/acceptor, while a fluorine atom could modulate the local electronic environment and potentially block metabolic oxidation.

Introduction of Diverse Chemical Functionalities on Side Chains

Polar Groups: The incorporation of polar groups, such as hydroxyls, amides, or small amines, can improve aqueous solubility and provide additional hydrogen bonding opportunities with the target.

Aromatic/Heteroaromatic Rings: Appending aromatic or heteroaromatic rings to the side chains can introduce potential for π-π stacking or cation-π interactions, which can significantly enhance binding affinity. vu.nl

Halogens: The strategic placement of halogen atoms, particularly fluorine, can have multiple beneficial effects, including increasing metabolic stability by blocking sites of oxidation, modulating the acidity of nearby protons, and forming specific halogen bonds with the target.

Scaffold Diversification Strategies for Sulfonamide Core Structures

Scaffold diversification is a crucial strategy in drug discovery that involves modifying the core structure of a lead compound to explore new chemical space and improve its pharmacological properties. nih.gov For sulfonamide-based compounds, this can involve the incorporation of aromatic and heteroaromatic rings or the exploration of bioisosteric replacements to modulate the molecule's physicochemical and biological characteristics. nih.govnih.gov

Incorporation of Aromatic and Heteroaromatic Rings

The introduction of aromatic and heteroaromatic rings into the sulfonamide scaffold can profoundly influence the compound's biological activity. vu.nlnih.gov These rigid, planar structures can serve as anchors for binding to target proteins and can be readily functionalized to fine-tune their electronic and steric properties.

Aromatic Rings: Incorporating a phenyl or naphthyl group can provide a platform for a variety of substituent modifications. The position and nature of these substituents can be systematically varied to optimize interactions with the target. For example, electron-donating or electron-withdrawing groups can be introduced to modulate the electronic character of the ring and its potential for π-π stacking or other non-covalent interactions. vu.nl

Heteroaromatic Rings: The replacement of an aromatic ring with a heteroaromatic system, such as pyridine (B92270), pyrimidine (B1678525), or indole, can introduce heteroatoms that can act as hydrogen bond donors or acceptors. nih.govrsc.org This can lead to new and specific interactions with the target protein, potentially improving both potency and selectivity. The choice of heterocycle and the position of the heteroatoms can be tailored to the specific requirements of the target's binding site.

Exploration of Bioisosteric Replacements (e.g., acylsulfonamides as carboxylic acid mimetics)

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity. nih.gov In the context of sulfonamides, a key bioisosteric replacement is the use of acylsulfonamides as mimics of carboxylic acids. nih.gov

Acylsulfonamides: The N-acylsulfonamide group is a versatile bioisostere for carboxylic acids. nih.govnih.gov It shares a similar acidic pKa and can participate in similar hydrogen bonding interactions. nih.gov However, the acylsulfonamide group offers several advantages, including increased metabolic stability and the potential for additional points of interaction with the target due to the presence of the carbonyl group. The acyl group can also be varied to explore different steric and electronic environments.

Other Bioisosteres: Other bioisosteric replacements for the sulfonamide group itself can also be explored. For example, sulfoximines, where one of the sulfonyl oxygens is replaced by a nitrogen atom, can offer a different three-dimensional geometry and hydrogen bonding pattern. researchgate.net These subtle changes can sometimes lead to significant improvements in biological activity and pharmacokinetic properties.

Development of Combinatorial and High-Throughput Synthesis Methods for Library Generation

The generation of extensive libraries of this compound analogues has been significantly advanced by the adoption of combinatorial chemistry and high-throughput synthesis techniques. These methodologies allow for the rapid and systematic creation of a multitude of structurally diverse molecules, which is essential for exploring the chemical space around a lead compound.

One prominent approach involves solid-phase synthesis, where molecules are built upon a solid support or resin. This technique is highly amenable to automation and parallel synthesis. A "libraries from libraries" approach can be employed, starting with a core scaffold that can be systematically modified to create diverse sets of compounds with different physical and chemical properties. nih.gov For instance, a core sulfonamide product can be generated on a solid phase, and subsequent reactions can introduce a variety of functional groups at different positions, leading to a large library of analogues. nih.gov

Flow chemistry has also emerged as a powerful tool for the high-throughput synthesis of sulfonamide libraries. acs.orgacs.org This method involves the continuous flow of reactants through a reactor, offering precise control over reaction parameters such as temperature, pressure, and reaction time. acs.org Flow synthesis is advantageous for its scalability, safety, and potential for automation. acs.orgnih.gov An automated two-step flow process has been reported for the preparation of a 48-member library of secondary sulfonamides, demonstrating the efficiency of this technique. acs.org Such a system could be adapted for the synthesis of this compound derivatives by sequentially introducing different amines and sulfonyl chlorides. The use of meso-reactors in flow synthesis further enhances the efficiency and scalability of preparing sulfonamide libraries. acs.org

These high-throughput methods facilitate the creation of positional scanning synthetic combinatorial libraries (PS-SCL), which are valuable in identifying active compounds for various biological targets. nih.gov By systematically varying the substituents on the sulfonamide scaffold, researchers can generate libraries containing thousands of compounds for screening. nih.gov The purification of these libraries is often streamlined, with techniques like extraction and precipitation yielding compounds of high purity without the need for extensive chromatographic purification. acs.org

The table below illustrates a conceptual combinatorial library design for this compound analogues, where R1 and R2 represent points of diversification.

Core Scaffold R1 Substituent R2 Substituent Resulting Analogue
N-(2-methoxyethyl)sulfonamiden-butyl(unsubstituted)This compound
N-(2-methoxyethyl)sulfonamideisobutyl(unsubstituted)N-isobutyl-N-(2-methoxyethyl)sulfonamide
N-(2-methoxyethyl)sulfonamidesec-butyl(unsubstituted)N-sec-butyl-N-(2-methoxyethyl)sulfonamide
N-(2-methoxyethyl)sulfonamidetert-butyl(unsubstituted)N-tert-butyl-N-(2-methoxyethyl)sulfonamide
N-butyl-sulfonamide2-ethoxyethyl(unsubstituted)N-butyl-N-(2-ethoxyethyl)sulfonamide
N-butyl-sulfonamide2-propoxyethyl(unsubstituted)N-butyl-N-(2-propoxyethyl)sulfonamide

Structure-Chemical Property Relationship (SCPR) Studies of Analogues

Structure-Chemical Property Relationship (SCPR) studies are crucial for understanding how modifications to the chemical structure of this compound analogues influence their physicochemical properties. These studies are instrumental in optimizing compounds for desired characteristics.

A key aspect of SCPR is the investigation of how structural changes affect properties such as solubility, lipophilicity, and metabolic stability. For instance, the lipophilicity of the N1 group in sulfonamides has a significant effect on protein binding. scirp.org By synthesizing a library of analogues with systematic variations, researchers can establish quantitative relationships between structural features and chemical properties.

Computational, or in silico, methods play a significant role in modern SCPR studies. Molecular docking, for example, can predict the binding interactions of analogues with a target protein, providing insights into how structural modifications might affect biological activity. nih.govresearchgate.net These studies can reveal key interactions such as hydrogen bonding, ionic interactions, and π-π interactions with binding pocket residues. nih.govresearchgate.net

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies can predict the drug-likeness of novel analogues. nih.gov These predictions help to prioritize which synthesized compounds should be advanced to more resource-intensive in vitro and in vivo testing.

An example of an SCPR study on a series of sulfonamide analogues might involve synthesizing compounds with varying alkyl and aryl substituents and then measuring their properties. The data from such a study could be presented as follows:

Analogue Modification LogP (Lipophilicity) Aqueous Solubility (mg/L) Predicted Metabolic Stability (t½)
FQ5Phenyl ring with electron-withdrawing group2.115045 min
FQ6Phenyl ring with electron-donating group3.55020 min
FQ7N-alkylation with a short chain1.820060 min
FQ12N-alkylation with a long chain4.22515 min

Note: The data in the table above is hypothetical and for illustrative purposes only. It is based on general principles observed in studies of other sulfonamide analogues. nih.govresearchgate.netnih.gov

By analyzing this data, researchers can deduce trends, such as the observation that increasing lipophilicity may decrease aqueous solubility and metabolic stability. These insights are invaluable for the rational design of new this compound analogues with improved chemical properties.

Non Biological Applications and Industrial Chemical Processes

Sulfonamides as Components in Advanced Materials

While specific research detailing the applications of n-butyl-N-(2-methoxyethyl)sulfonamide in advanced materials is limited, the broader class of sulfonamides and compounds with similar structural motifs are utilized in various aspects of materials science.

The sulfonamide functional group is a component of various monomers and additives used in polymerization processes. Although direct studies on this compound's role are not prevalent, related compounds see significant use. For instance, N-Butylbenzenesulfonamide (NBBS), a structurally similar aromatic sulfonamide, is used as an additive in the polymerization of polyamide compounds. nih.govchemicalbook.com

Furthermore, monomers containing related structural features, such as the N,N-bis(2-methoxyethyl) group, have been synthesized and polymerized. Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) has been created through methods like reversible addition-fragmentation transfer (RAFT) polymerization and group-transfer polymerization (GTP). researchgate.netnih.gov These polymers exhibit thermoresponsive properties, indicating their potential use in advanced or "smart" materials. researchgate.netnih.gov The study of such polymers demonstrates the importance of the methoxyethyl and amide motifs in developing materials with specific functional properties. researchgate.net

Plasticizers are additives that increase the flexibility, workability, or distensibility of a material, most notably plastics. specialchem.com They function by embedding themselves between polymer chains, spacing them apart and thus lowering the glass transition temperature. specialchem.com

While data on this compound as a plasticizer is not available, the closely related compound N-Butylbenzenesulfonamide (NBBS) is a well-established plasticizer. nih.govcymitquimica.com It is described as an excellent liquid plasticizer for polyamide resins and cellulose-based materials. chemicalbook.com Its applications include use in nylon plastics, hot-melt adhesives, latex adhesives, printing inks, and surface coatings. chemicalbook.com The function of NBBS in these contexts is to improve the flexibility and processing characteristics of the polymers. nih.govspecialchem.com

Table 1: Properties and Applications of N-Butylbenzenesulfonamide (NBBS) as a Plasticizer

Property Description
Chemical Name N-Butylbenzenesulfonamide
CAS Number 3622-84-2 srichem.com
Primary Function Plasticizer nih.gov
Polymers Modified Polyamides (e.g., Nylon), Cellulose Resins chemicalbook.com
Key Benefit Increases flexibility and workability of the polymer. specialchem.com

| Industrial Applications | Nylon plastics, hot-melt adhesives, rubber latex adhesives, printing inks, surface coatings. chemicalbook.com |

Non-linear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. wikipedia.org This phenomenon is crucial for technologies like frequency conversion in lasers, optical communications, and optical signal processing. bohrium.comsamaterials.com Organic molecular materials are of significant interest for NLO applications because their structures can be deliberately modified through "molecular engineering" to enhance these properties. jhuapl.edu

There is no specific research available that explores this compound for NLO applications. However, the broader field of organic chemistry is actively searching for new NLO materials. bohrium.com Research has shown that complex organic molecules, including some containing sulfonamide derivatives, can exhibit NLO properties. For example, a newly synthesized pyrimidine (B1678525) derivative incorporating a methanesulfonamide (B31651) group was investigated and found to have potential for NLO applications. rsc.org This suggests that the sulfonamide functional group can be a component of larger molecular structures designed to exhibit NLO behavior, though the potential of this compound itself in this area remains unexplored. rsc.org

Industrial Scale Manufacturing and Process Chemistry

The commercial viability of a chemical compound like this compound is heavily dependent on the efficiency, scalability, and sustainability of its manufacturing process. Industrial synthesis focuses on maximizing output and purity while minimizing costs and environmental impact.

Process Optimization for High Yield and Purity

The industrial synthesis of sulfonamides is a well-established field where optimization of reaction parameters is critical to achieving high yields and purities, often exceeding 95% and 98% respectively. google.com The primary synthesis route typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. For this compound, this would involve reacting butanesulfonyl chloride with N-(2-methoxyethyl)amine or a similar strategy.

Key optimization parameters in industrial sulfonamide synthesis include:

Catalyst Selection: The choice of catalyst can significantly influence reaction rates and reduce the required temperature, thereby minimizing side reactions and energy consumption. While some reactions proceed without a catalyst, Lewis acids or other catalysts are often employed to enhance efficiency. google.com

Solvent System: The solvent must be chosen to ensure all reactants remain in solution, facilitate heat transfer, and allow for easy product separation. Solvents like toluene, xylene, and N-methylpyrrolidone are often used in industrial settings. google.com

Temperature and Reaction Time: These parameters are meticulously controlled to maximize the conversion of reactants to the desired product while preventing thermal decomposition or the formation of impurities. Reactions are monitored until a key starting material is consumed, as determined by techniques like High-Performance Liquid Chromatography (HPLC). google.com

Purification Methods: Post-reaction, the crude product must be purified to meet stringent industrial specifications. Common techniques include filtration to remove insoluble substances, vacuum distillation to separate the product from solvents and volatile impurities, and crystallization to achieve high purity. google.comgoogle.com

The table below summarizes typical parameters optimized in the synthesis of related sulfonamide compounds, which are indicative of the strategies employed for this compound.

ParameterObjectiveTypical Conditions/Methods
Catalyst Increase reaction rate; improve selectivityLewis acids (e.g., Hafnium tetrachloride) at concentrations of 1-10% by mass of the limiting reactant. google.com
Solvent Solubilize reactants; facilitate work-upHigh-boiling point organic solvents such as N-methylpyrrolidone, toluene, or xylene. google.com
Temperature Maximize product formation; minimize byproductsHeating under reflux, with specific temperatures depending on the solvent (e.g., up to 150°C). google.com
Purification Remove impurities, unreacted materials, and solventFiltration, vacuum desolventization/distillation, crystallization. google.comgoogle.com
Monitoring Determine reaction completionHigh-Performance Liquid Chromatography (HPLC) to track the disappearance of starting materials. google.com

Green Chemistry Principles in Industrial Production

Modern chemical manufacturing increasingly incorporates the principles of green chemistry to reduce its environmental footprint. instituteofsustainabilitystudies.com The synthesis of sulfonamides is an area where these principles are actively applied to create more sustainable processes. sci-hub.seresearchgate.netrsc.org

Key green chemistry strategies relevant to the production of this compound include:

Waste Prevention: Optimizing reactions to achieve high yields and selectivity, as detailed in the previous section, is a core tenet of green chemistry, as it prevents waste generation at the source. instituteofsustainabilitystudies.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com

Use of Safer Solvents: There is a significant drive to replace hazardous organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and methods have been developed for synthesizing sulfonamides in aqueous media. sci-hub.seresearchgate.net Other safer alternatives include ethanol (B145695) and glycerol. researchgate.netrsc.org

Catalysis: Catalytic reagents are preferred over stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste and energy requirements. sci-hub.se

Designing Safer Chemicals: This principle involves designing end products that have minimal toxicity. While this article does not cover toxicology, it is a guiding principle in the broader chemical industry. instituteofsustainabilitystudies.com

Use of Renewable Feedstocks: While not yet common for this specific class of compounds, a future green chemistry goal is to derive starting materials from renewable sources rather than petrochemicals.

The following table illustrates the application of green chemistry principles to sulfonamide synthesis.

Green Chemistry PrincipleApplication in Sulfonamide Synthesis
Prevent Waste Process optimization to achieve yields >95%, minimizing the formation of byproducts. google.com
Atom Economy Utilizing reaction pathways like three-component couplings that incorporate a high percentage of reactant atoms into the final product. sci-hub.sersc.org
Less Hazardous Chemical Syntheses Replacing traditionally used, hazardous sulfonyl chlorides with more stable and safer sulfur sources like sodium sulfinate. researchgate.net
Safer Solvents and Auxiliaries Performing the synthesis in water, ethanol, or polyethylene (B3416737) glycol (PEG), which are non-toxic and environmentally benign alternatives to volatile organic compounds (VOCs). sci-hub.seresearchgate.net
Use of Catalysis Employing catalysts to lower reaction activation energy, reduce reaction times, and decrease the formation of waste. sci-hub.se

Specific Industrial Applications of this compound or its Structural Analogues

The unique combination of functional groups in this compound—a sulfonamide core, an ether linkage, and alkyl groups—makes it and its structural analogues suitable for specialized industrial applications where specific solvency and chemical stability are required.

Components in Cleaning Compositions for Semiconductor Manufacturing

The fabrication of semiconductor devices is a multi-step process that involves the repeated deposition and etching of various material layers on a silicon wafer. google.com After an etching step, unwanted residues, often composed of organometallic polymers and metal oxides, must be completely removed without damaging the delicate, patterned structures of the integrated circuit. google.comnnci.net This is a critical cleaning step, often referred to as post-etch residue removal. jsrmicro.com

Cleaning compositions for this purpose are complex formulations designed to be highly effective and selective. google.com They must remove residues from photoresists and etch masks while not compromising sensitive materials like low-k dielectrics and metallic interconnects (e.g., copper). google.comresearchgate.net

While direct citation for this compound in a specific commercial product is proprietary, its structural features make it a strong candidate for inclusion in such cleaning formulations. The components of these cleaners often include:

An Organic Solvent: To dissolve the organic components of the post-etch residue.

An Amine: To help in the removal of residues. google.com

Corrosion Inhibitors: To protect exposed metal surfaces. google.com

Fluoride Compounds or Acids: To assist in removing metallic and oxide residues. google.comgoogle.com

A molecule like this compound could function as a high-performance solvent or a co-solvent in these mixtures. Its polarity, stemming from the sulfonamide and ether groups, combined with its nonpolar alkyl chains, would provide the amphiphilic character needed to dissolve a range of polar and nonpolar residues. Furthermore, the chemical stability of the sulfonamide group makes it robust for use in these chemically active formulations.

Future Research Directions and Challenges

Development of Sustainable and Economically Viable Synthetic Routes

The chemical industry is increasingly shifting towards green chemistry principles to minimize environmental impact and enhance economic efficiency. For sulfonamides like n-butyl-N-(2-methoxyethyl)sulfonamide, future research will concentrate on developing synthetic pathways that are both environmentally benign and cost-effective.

Key research thrusts include:

Alternative Solvents: A primary goal is to replace hazardous and difficult-to-remove organic solvents such as dichloromethane (B109758), DMF, and DMSO. researchgate.net Research is exploring the use of water, ethanol (B145695), glycerol, and deep eutectic solvents (DES) as green alternatives. rsc.org Water is particularly attractive as it is non-toxic, and in some cases, the poor solubility of the sulfonamide product in water allows for simple recovery by filtration. researchgate.net

Safer Reagents: Traditional sulfonamide synthesis often relies on highly reactive and toxic sulfonyl chlorides. researchgate.net A significant area of development is the use of more stable and safer sulfur sources, such as sodium sulfinates or sulfonyl hydrazides. researchgate.netrsc.org Recent methods also explore the direct activation of abundant nitroarenes as the nitrogen source, avoiding the handling of potentially toxic amines. researchgate.net

Energy Efficiency: Methodologies that reduce energy consumption are a priority. This includes the development of reactions that proceed under mild conditions, such as room temperature. rsc.orgsci-hub.se Techniques like microwave-assisted synthesis and photocatalysis are being investigated to reduce reaction times and energy inputs compared to conventional heating. rsc.orgchemistryjournals.net

The table below summarizes emerging sustainable strategies for sulfonamide synthesis.

StrategyObjectiveExamples
Green Solvents Reduce use of toxic organic solvents.Water, Ethanol, Glycerol, Deep Eutectic Solvents (DES). researchgate.netrsc.org
Alternative Reagents Replace hazardous reactants like sulfonyl chlorides.Sodium sulfinates, Sulfonyl hydrazides, Nitroarenes. researchgate.netrsc.org
Catalytic Processes Lower activation energy and enable milder conditions.Photocatalysis, Biocatalysis, Metal-free catalysis. rsc.orgchemistryjournals.net
Process Intensification Improve efficiency and reduce waste.One-pot reactions, Flow chemistry, Microwave-assisted synthesis. chemistryjournals.netmdpi.com

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to accelerate discovery and optimize processes. For this compound, these computational approaches can be applied in several key areas.

Synthesis Prediction: AI-powered programs can analyze vast datasets of chemical reactions to predict the most efficient and sustainable synthetic routes for a target molecule. digitellinc.com These tools can suggest novel pathways, filter options based on cost or environmental impact, and estimate reaction yields, significantly reducing the need for extensive empirical experimentation. digitellinc.com

Property Prediction: ML models can be trained to predict the physicochemical properties of novel compounds based on their structure. This is particularly valuable for identifying potential applications. For instance, a combination of machine learning, quantum mechanics, and density functional theory has been used to screen a large library of conjugated sulfonamides for their potential as high-performance cathode materials in lithium-ion batteries. researchgate.net

Adsorption and Interaction Modeling: Data-driven ML models are being developed to predict the interaction of sulfonamides with other materials, such as their adsorption onto biochar from aqueous solutions. nih.govresearchgate.net This can aid in developing environmental remediation strategies or designing new materials with specific binding properties. By using techniques like Wasserstein generative adversarial networks (WGANs) for data augmentation, the predictive performance of these models can be significantly improved. nih.gov

Advancements in In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

A thorough understanding of reaction kinetics, mechanisms, and the behavior of transient intermediates is crucial for process optimization, safety, and scale-up. In-situ spectroscopic techniques provide a window into the reaction as it happens, eliminating the need for offline sampling, which can alter the concentration of labile species. spectroscopyonline.com

Future research will focus on the broader implementation of these process analytical technologies (PAT) for the synthesis of sulfonamides like this compound.

Applicable Techniques: The most common in-situ spectroscopic tools for reaction monitoring are mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy. spectroscopyonline.com Fiber-optic probes, such as attenuated total reflection (ATR) probes for FTIR, can be inserted directly into the reaction vessel to collect real-time data. mdpi.com

Benefits of Real-Time Monitoring:

Kinetic and Mechanistic Insights: Tracking the concentration of reactants, products, and intermediates over time allows for the development of rigorous kinetic models. spectroscopyonline.commdpi.com This was demonstrated in the study of arene diazonium salt formation for Heck-Matsuda reactions, where in-situ IR spectroscopy identified optimum reaction parameters and supported a specific mechanistic pathway. mdpi.com

Process Control: Real-time data enables precise determination of reaction endpoints, preventing the formation of impurities from over-processing and ensuring batch-to-batch consistency. mdpi.com

Safety and Scalability: Continuous monitoring is critical for identifying and understanding potential process issues, allowing for safer and more reliable scale-up from the laboratory to manufacturing. mdpi.com

The following table outlines common in-situ spectroscopic techniques and their applications in reaction monitoring.

TechniqueAbbreviationSampling MethodKey Applications
Mid-Infrared Spectroscopy Mid-IR / FTIRAttenuated Total Reflection (ATR)Monitoring functional group changes, quantitative analysis of reactants and products. spectroscopyonline.commdpi.com
Near-Infrared Spectroscopy NIRTransflectance, TransmissionOften used for bulk material analysis, less specific but good for process environments. spectroscopyonline.com
Raman Spectroscopy RamanImmersion ProbesComplements IR, excellent for aqueous systems and tracking changes in covalent bonds. spectroscopyonline.com

Exploration of Novel Catalytic Systems for Sulfonamide Transformations

Catalysis is fundamental to modern chemical synthesis, offering pathways to new molecules and more efficient transformations. Research into novel catalytic systems for sulfonamide synthesis and functionalization is a vibrant area aimed at overcoming the limitations of classical methods. rsc.org

Photocatalysis: Light-driven reactions represent a powerful strategy for forming chemical bonds under mild conditions. rsc.org Metal-free photocatalytic systems are being developed to activate sulfonamides, allowing them to be converted into sulfonyl radical intermediates for further functionalization. acs.orgnih.gov A novel photocatalytic system using NaI has been shown to activate biomass-derived aryl triflates for sulfonamide synthesis, avoiding transition metals and photosensitizers. rsc.org

Earth-Abundant Metal Catalysis: To reduce reliance on expensive and rare precious metals like palladium and rhodium, research is focused on catalysts based on earth-abundant first-row transition metals. An efficient manganese-catalyzed N-alkylation of sulfonamides using alcohols has been developed, employing a "borrowing hydrogen" approach where water is the only byproduct. researchgate.net

Carbene Organic Catalysis: Organocatalysis avoids the use of metals entirely. N-Heterocyclic carbenes (NHCs) have been used for the enantioselective modification of sulfonamides, proceeding under mild conditions with high chemo-selectivity. rsc.org

Electrocatalysis: Electrochemistry offers a green and conceptually new approach to synthesis. chemistryworld.com By using electricity to drive reactions, chemists can avoid harsh oxidants or reductants, as demonstrated in a simple electrochemical method for synthesizing aromatic sulfonamides. chemistryworld.com

Expanding Non-Biological Applications in Emerging Technologies

While sulfonamides are historically renowned for their biological and medicinal applications, their unique chemical properties make them attractive candidates for use in materials science and other emerging technologies. Future research will likely explore the non-biological potential of specifically designed sulfonamides, including this compound.

Energy Storage: The electrochemical properties of sulfonamides are being explored for applications in energy storage. A recent computational study identified conjugated sulfonamides as promising candidates for stable, high-potential cathode materials in next-generation lithium-ion batteries (LIBs). researchgate.net The study used machine learning to screen thousands of potential molecules, singling out a specific derivative, lithium (2,5-dicyano-1,4-phenylene)bis((methylsulfonyl)amide), for its high redox potential. researchgate.net

Industrial Chemicals and Materials: The structural versatility of sulfonamides allows them to function as intermediates, plasticizers, solvents, and additives in various industrial applications. For example, the related compound N-butyl benzene (B151609) sulfonamide is used in coatings, dyes, inks, and adhesives. jinlichemical.com The specific structure of this compound, with its combination of alkyl, ether, and sulfonamide groups, could impart unique properties as a plasticizer or specialty solvent.

Organic Electronics: The electron-withdrawing nature of the sulfonamide group can be harnessed to tune the electronic properties of organic molecules. This opens possibilities for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices, although this remains a nascent area of research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.